4-(Amino(cyclopropyl)methyl)benzonitrile
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Overview
Description
4-(Amino(cyclopropyl)methyl)benzonitrile is an organic compound with the molecular formula C11H12N2 It is a derivative of benzonitrile, featuring an amino group and a cyclopropylmethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Amino(cyclopropyl)methyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzyl chloride with cyclopropylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-cyanobenzyl chloride and cyclopropylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, usually monitored by thin-layer chromatography (TLC).
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Amino(cyclopropyl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Amino(cyclopropyl)methyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Amino(cyclopropyl)methyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: Similar structure but lacks the cyclopropylmethyl group.
4-Cyanoaniline: Another similar compound with a different substitution pattern.
Uniqueness
4-(Amino(cyclopropyl)methyl)benzonitrile is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical properties and reactivity compared to other benzonitrile derivatives .
Properties
CAS No. |
1270583-87-3 |
---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-[amino(cyclopropyl)methyl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10-11H,5-6,13H2 |
InChI Key |
JRXWWKGCTHCWJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)C#N)N |
Origin of Product |
United States |
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